

What are the chemical properties of Carebastine-d5?

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Compound of Interest

Compound Name: Carebastine-d5

Cat. No.: B563845

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An In-depth Technical Guide to the Chemical Properties of **Carebastine-d5**

Introduction

Carebastine-d5 is the deuterium-labeled analog of Carebastine, the active carboxylic acid metabolite of the second-generation antihistamine, Ebastine.[1] As a stable isotope-labeled compound, **Carebastine-d5** serves as an invaluable internal standard for the quantification of Carebastine in biological matrices using mass spectrometry-based assays, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2][3][4] Its use enhances the accuracy and precision of pharmacokinetic and metabolic studies of Ebastine and its active metabolite.[3] This technical guide provides a comprehensive overview of the chemical properties of **Carebastine-d5**, including its physicochemical characteristics, and outlines the general experimental protocols for its characterization.

Chemical and Physical Properties

Carebastine-d5 is a deuterated form of Carebastine where five hydrogen atoms on the phenyl ring have been replaced by deuterium atoms.[2] This isotopic substitution results in a higher molecular weight compared to the unlabeled compound, which allows for its differentiation in mass spectrometric analyses.

Quantitative Data Summary

| Property | Value | References |
|---------------------|--|--------------|
| Chemical Name | 4-[4-[4-(phenyl-d5)-phenylmethoxy]-1-piperidinyl]-1-oxobutyl]-alpha,alpha-dimethylbenzeneacetic acid | [2][3] |
| Synonyms | 4-[4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-oxobutyl]-alpha,alpha-dimethylbenzeneacetic Acid | |
| CAS Number | 1189661-02-6 | [5][1][2] |
| Molecular Formula | C ₃₂ H ₃₂ D ₅ NO ₄ | [1][2][6] |
| Molecular Weight | 504.67 g/mol , 504.7 g/mol | [5][1][2][6] |
| Appearance | Solid, Off-White to Pale Yellow Solid | [5][2] |
| Purity | >99% deuterated forms (d1-d5), >90% | [2][7] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [2] |
| Storage Conditions | 2-8°C in a well-closed container, -20°C | [5][4][7] |
| Shipping Conditions | Ambient temperature in a well-closed container | [5][7] |

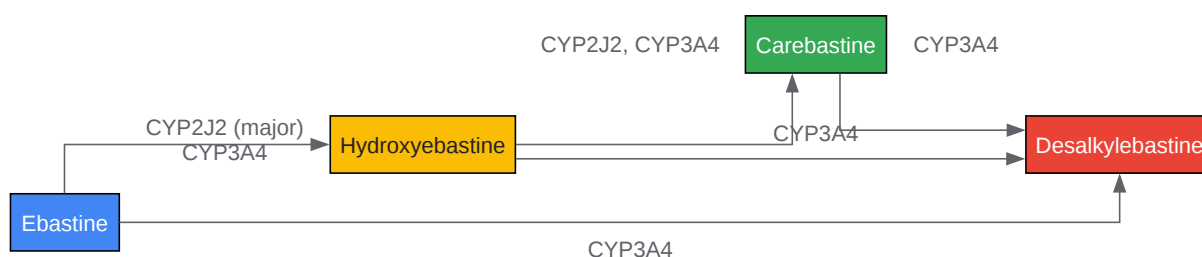
Biological Activity

Carebastine-d5 is expected to retain the pharmacological activity of its non-deuterated counterpart, Carebastine. Carebastine is a potent and selective histamine H1 receptor antagonist with a reported K_i value of 75.86 nM.[2][3] It demonstrates inhibitory effects on histamine-induced contractions in isolated guinea pig trachea, with an IC₅₀ of 120 nM.[2][8]

Furthermore, at concentrations between 30 to 100 μM , it inhibits the release of histamine from rat peritoneal mast cells and human basophils.[2]

Metabolic Pathway of the Parent Compound, Ebastine

Carebastine is the primary active metabolite of Ebastine. The metabolic conversion of Ebastine is extensive and occurs primarily in the liver and small intestine.[9][10] The process is predominantly mediated by the cytochrome P450 enzyme system, with CYP2J2 and CYP3A4 playing crucial roles.[9][11] The metabolic cascade involves the hydroxylation of Ebastine to Hydroxyebastine, which is subsequently oxidized to form Carebastine.[9]



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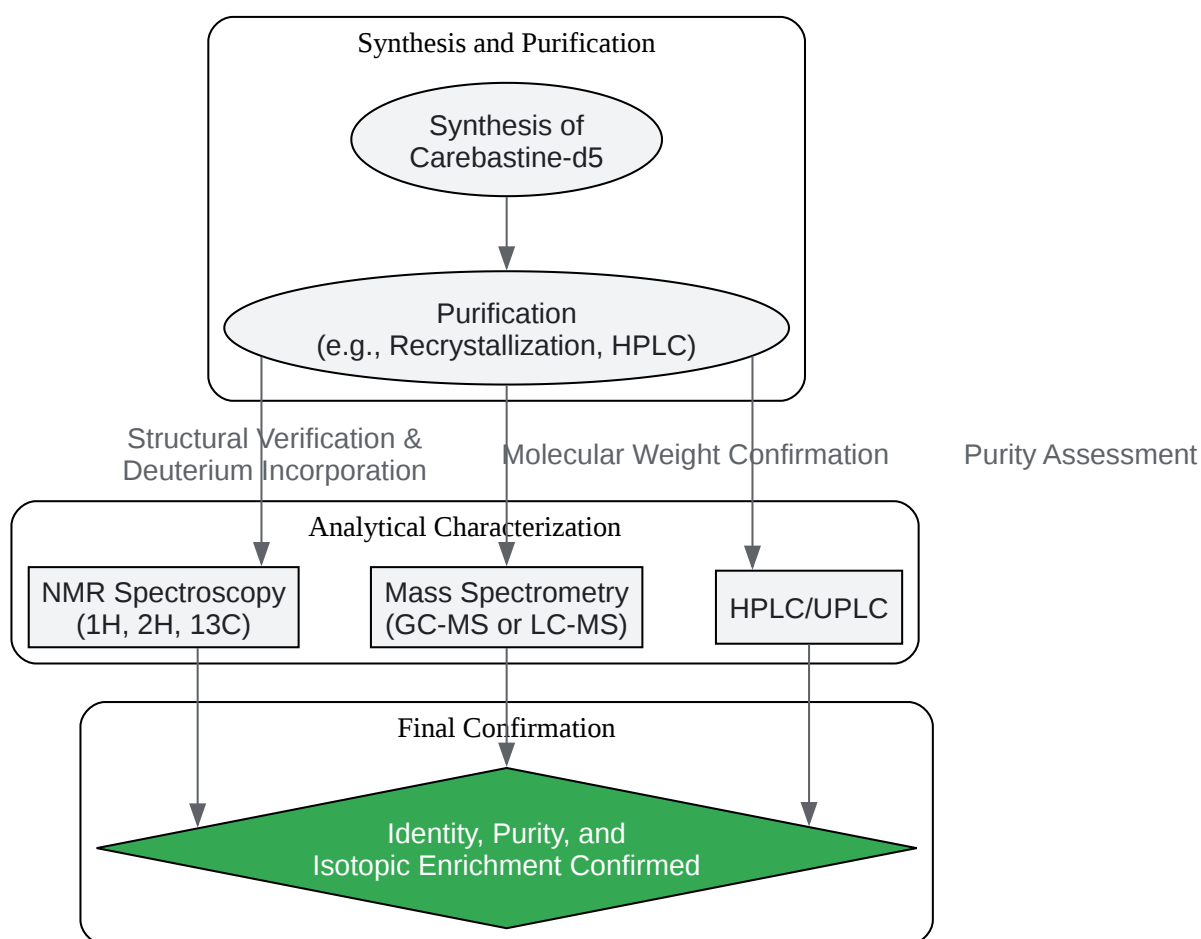
Metabolic pathway of Ebastine.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and characterization of **Carebastine-d5** are proprietary and not publicly available, a general workflow for the characterization of deuterated compounds can be outlined based on standard analytical techniques.

General Workflow for Characterization of Deuterated Compounds

The characterization of a deuterated compound like **Carebastine-d5** typically involves a multi-step process to confirm its identity, purity, and the extent of deuterium incorporation.[12]



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